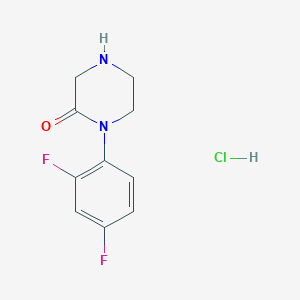

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride

Description

1-(2,4-Difluorophenyl)piperazin-2-one hydrochloride (CAS: 1284248-11-8) is a piperazine-derived compound characterized by a 2,4-difluorophenyl substituent at the N1 position of the piperazin-2-one ring. Its molecular formula is C₁₀H₁₁ClF₂N₂O, with a molecular weight of 248.66 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a common feature in pharmaceuticals to improve bioavailability. This compound is structurally related to α₁-adrenergic receptor antagonists (e.g., S-73, a derivative with demonstrated antiarrhythmic and hypotensive effects) , though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O.ClH/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15;/h1-2,5,13H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMYCUFKMAEWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride typically involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride as an antimicrobial agent. Research indicates that derivatives of piperazine exhibit significant activity against various bacterial strains, including Staphylococcus epidermidis. The compound's efficacy as an antibiotic adjuvant has been demonstrated, suggesting its role in enhancing the activity of existing antibiotics .

Antifungal Properties

The compound has also been investigated for its antifungal properties. Studies have shown that alkylated piperazines, including derivatives like this compound, display broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus species. Mechanistic studies suggest that these compounds disrupt ergosterol biosynthesis in fungi, providing a novel approach to combat resistant fungal infections .

Neuropharmacology

CNS Activity

There is growing interest in the neuropharmacological applications of this compound. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may provide therapeutic benefits in treating neurological disorders such as depression and anxiety .

Anticonvulsant Effects

Studies have also explored the anticonvulsant properties of this compound. It has been shown to influence GABAergic neurotransmission, which is crucial for seizure control. The compound's ability to enhance GABA receptor activity suggests its potential use in developing new anticonvulsant medications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Position and Core Structure: The 2,4-difluorophenyl group in the target compound is linked to a piperazin-2-one ring, whereas S-73 (a close analog) has a pyrrolidin-2-one core with a butyl spacer . This difference impacts receptor binding: S-73 shows α₁-adrenolytic activity, while the target compound’s activity is unconfirmed.

Therapeutic Applications: Temafloxacin HCl (a fluoroquinolone) shares the 2,4-difluorophenyl moiety but targets bacterial DNA gyrase, illustrating how core structure dictates therapeutic use . Piperazine derivatives like 1-(4-fluorophenyl)piperazin-2-one HCl are often explored for CNS disorders due to their affinity for serotonin/dopamine receptors, but activity varies with substituent patterns .

Physicochemical Properties: The hydrochloride salt in all listed compounds improves water solubility, critical for intravenous administration (e.g., S-73 is administered IV in saline) . 1-(2,4-Difluorophenyl)cyclopropanamine HCl (CAS: 1186663-18-2) shares the 2,4-difluorophenyl group but uses a cyclopropanamine core, reducing ring strain compared to piperazin-2-one .

Biological Activity

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H10ClF2N3O

- CAS Number : 1284248-11-8

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : Piperazine derivatives often exhibit affinity for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety. The difluorophenyl moiety may enhance binding affinity and selectivity towards specific receptor subtypes.

- Dopamine Receptor Interaction : Similar compounds have shown potential in modulating dopamine pathways, which are crucial in the treatment of psychiatric disorders and neurodegenerative diseases.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- A study noted that compounds with similar structures exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting a potential role as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Viability Assays : In vitro studies demonstrated that the compound reduced the viability of cancer cell lines significantly. For example, it showed a dose-dependent decrease in the viability of MCF-7 breast cancer cells .

- Mechanistic Studies : Research indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results highlighted:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound possesses significant antimicrobial activity against common pathogens .

Study 2: Anticancer Properties

In a study focused on the anticancer properties of piperazine derivatives:

- Cell Line Tested : MCF-7 (breast cancer)

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The data indicate a clear dose-dependent effect on cell viability, supporting further exploration into its use as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 1-(2,4-difluorophenyl)piperazin-2-one hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 2,4-difluorophenyl moiety to a piperazin-2-one core via nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., 1-(2-chloro-4-fluorobenzyl)piperazine hydrochloride) are synthesized by reacting halogenated benzyl chlorides with piperazine derivatives in solvents like ethanol or toluene under reflux . Optimizing reaction time, temperature, and stoichiometry (e.g., using 1.2–1.5 equivalents of benzyl chloride) can improve yields above 70%. Catalysts such as triethylamine may reduce side reactions like oligomerization .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the aromatic ring and piperazine backbone. X-ray crystallography (as used for structurally similar compounds like 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) resolves stereoelectronic effects and hydrogen-bonding patterns in the crystal lattice . High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. How does the hydrochloride salt form affect solubility and formulation?

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating in vitro assays (e.g., receptor binding studies). Solubility can be quantified via shake-flask methods in phosphate-buffered saline (PBS) at physiological pH. For example, related piperazine hydrochlorides exhibit solubility >50 mg/mL in water, enabling direct use in cell-based assays .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the synthesis of chiral piperazin-2-one derivatives?

Catalytic asymmetric methods, such as decarboxylative allylic alkylation using palladium catalysts with chiral ligands (e.g., PHOX), achieve enantiomeric excess (ee) >90% for α-tertiary piperazin-2-ones . Chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution (using lipases) can separate enantiomers post-synthesis. Purity validation requires circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can contradictory pharmacological data between in vitro and in vivo models be addressed?

Discrepancies often arise from differences in metabolic stability or bioavailability. For instance, hydrochloride salts may show high in vitro solubility but poor blood-brain barrier (BBB) penetration in vivo. Pharmacokinetic (PK) studies using LC-MS/MS to measure plasma and tissue concentrations, combined with in vitro hepatocyte stability assays, identify metabolic hotspots. Structural modifications (e.g., prodrug strategies) can improve in vivo efficacy .

Q. What methodologies validate the compound’s stability under physiological conditions?

Accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) over 24–72 hours assess hydrolytic degradation. LC-MS monitors degradation products, while DSC and thermogravimetric analysis (TGA) evaluate thermal decomposition thresholds. For example, related fluorophenyl piperazines show <5% degradation at 37°C over 48 hours in PBS .

Q. How are receptor binding affinities quantified for this compound?

Radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine analogues) determine IC₅₀ values. For GPCR targets (e.g., 5-HT₁A), membrane preparations from transfected HEK293 cells are incubated with the compound, followed by filtration and scintillation counting. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Design of Experiments (DoE) approaches, such as factorial design, optimize critical parameters (e.g., solvent polarity, catalyst loading). Process analytical technology (PAT) tools like in situ FTIR monitor reaction progression in real time. For example, varying ethanol/water ratios in recrystallization can reduce impurities from 8% to <1% .

Methodological Resources

- Stereochemical Analysis : Use chiral columns (Chiralpak® AD-H) with hexane/isopropanol mobile phases for enantiomer separation .

- Thermal Stability : DSC heating rates of 10°C/min under nitrogen atmosphere detect melting points and decomposition events .

- Pharmacokinetics : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water achieves LOQ <1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.